molecular formula C21H15N2NaO7S2 B8792092 Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate CAS No. 64981-00-6

Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate

Cat. No. B8792092
CAS RN: 64981-00-6
M. Wt: 494.5 g/mol
InChI Key: RAMQOEBTONSQRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate is a useful research compound. Its molecular formula is C21H15N2NaO7S2 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64981-00-6

Molecular Formula

C21H15N2NaO7S2

Molecular Weight

494.5 g/mol

IUPAC Name

sodium;1-amino-4-[(4-methylphenyl)sulfonylamino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H16N2O7S2.Na/c1-11-6-8-12(9-7-11)31(26,27)23-15-10-16(32(28,29)30)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,28,29,30);/q;+1/p-1

InChI Key

RAMQOEBTONSQRF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Copper (II) sulphate pentahydrate (0.122 g, 0.0005 mol) and glucose monohydrate (1.6 g, 0.008 mol) are added to a mixture of bromaminic acid sodium salt (38.2 g, 0.1 mol) and p-toluenesulphonamide (18.8 g, 0.11 mol) in water (250 ml) containing sodium carbonate (3.8 g) and sodium bicarbonate (19.0 g). The mixture which has a pH of 8.5-9, is heated to 70° C. and stirred at this temperature for 5 hours. The resulting mixture is diluted with water to a volume of 750 ml and cooled to 40° C. The solid product is filtered off and washed with a solution of sodium chloride (12 g) in water (1300 ml) to give a 99% yield of 1-amino-4-(4'-methylphenylsulphonamido)-anthraquinone-2-sulphonic acid sodium salt - a product of formula I where M denotes sodium and R denotes a group of formula IV. Analysis shows that the filtrate and washing liquid contain only 0.0025 mol of copper per mol of bromaminic salt starting material. Part of the solid product (25.5 g, 0.054 mol) is added to a solution of sodium hydroxide (62 g, 1.55 mol) in methanol (200 ml). The mixture is heated under reflux for 10 hours, then diluted with water to a volume of 900 ml at 70° C. 98% sulphuric acid is added to reduce the pH of the mixture to 6.0-7.0 and the mixture is heated at 70° C.-75° C. for 30 minutes. The solid product obtained is filtered off and washed with water at 40° C. (1000 ml) to give a substantially quantitative yield of 1-amino-4-(4'-methylphenylsulphonamido)-2-methoxyanthraquinone (C.I. Disperse Red 86). Analysis shows that the filtrate and washings contain only 0.0015 mol of copper per mol of bromaminic salt, while the product contains only 0.001 mol of copper per mol of bromaminic salt.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
38.2 g
Type
reactant
Reaction Step Three
Quantity
18.8 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.122 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Copper (II) sulphate pentahydrate (0.122 g, 0.0005 mol) and hydroxylamine hydrochloride (1.12 g, 0.016 mol) are added to a mixture of bromaminic acid sodium salt (38.2 g, 0.1 mol) and p-toluene sulphonamide (18.8 g, 0.11 mol) in water (250 ml) containing sodium carbonate (3.8 g) and sodium bicarbonate (19.0 g). The mixture which has a pH of 8.5-9.0, is heated to 70° C. for 6 hours. The resulting mixture is diluted with water to a volume of 750 ml and cooled to 40° C. The solid product is filtered off and washed with a solution of sodium chloride (12 g) in water (1300 ml) to give a 94% yield of 1-amino-4-(4'-methylphenylsulphonamido)-anthraquinone-2-sulphonic acid sodium salt, a product of formula I where M denotes sodium and R denotes a group of formula IV.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Quantity
38.2 g
Type
reactant
Reaction Step Three
Quantity
18.8 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.122 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.